molecular formula C8H10Cl2N4S B14562829 N~2~,N~5~-Bis(2-chloroprop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine CAS No. 61785-00-0

N~2~,N~5~-Bis(2-chloroprop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine

Cat. No.: B14562829
CAS No.: 61785-00-0
M. Wt: 265.16 g/mol
InChI Key: BBMOHVKIMGGYSZ-UHFFFAOYSA-N
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Description

N~2~,N~5~-Bis(2-chloroprop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine is a synthetic organic compound characterized by the presence of a thiadiazole ring substituted with two 2-chloroprop-2-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~5~-Bis(2-chloroprop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine typically involves the reaction of 1,3,4-thiadiazole-2,5-diamine with 2-chloroprop-2-en-1-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~5~-Bis(2-chloroprop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiadiazole ring to a more reduced form.

    Substitution: The chloroprop-2-en-1-yl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions can be conducted in polar solvents such as ethanol or dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

N~2~,N~5~-Bis(2-chloroprop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2,N~5~-Bis(2-chloroprop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole-2,5-diamine: The parent compound, which lacks the 2-chloroprop-2-en-1-yl substitutions.

    N~2~,N~5~-Bis(2-bromoprop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine: A similar compound with bromine substituents instead of chlorine.

    N~2~,N~5~-Bis(2-chloroprop-2-en-1-yl)-1,3,4-oxadiazole-2,5-diamine: A related compound with an oxadiazole ring instead of a thiadiazole ring.

Uniqueness

N~2~,N~5~-Bis(2-chloroprop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine is unique due to the presence of the 2-chloroprop-2-en-1-yl groups, which can impart distinct chemical and biological properties

Properties

CAS No.

61785-00-0

Molecular Formula

C8H10Cl2N4S

Molecular Weight

265.16 g/mol

IUPAC Name

2-N,5-N-bis(2-chloroprop-2-enyl)-1,3,4-thiadiazole-2,5-diamine

InChI

InChI=1S/C8H10Cl2N4S/c1-5(9)3-11-7-13-14-8(15-7)12-4-6(2)10/h1-4H2,(H,11,13)(H,12,14)

InChI Key

BBMOHVKIMGGYSZ-UHFFFAOYSA-N

Canonical SMILES

C=C(CNC1=NN=C(S1)NCC(=C)Cl)Cl

Origin of Product

United States

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